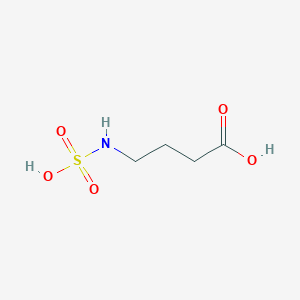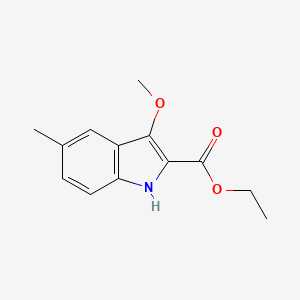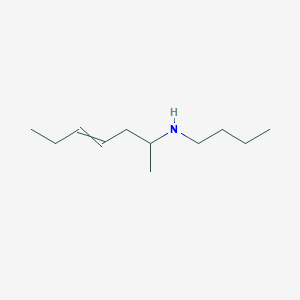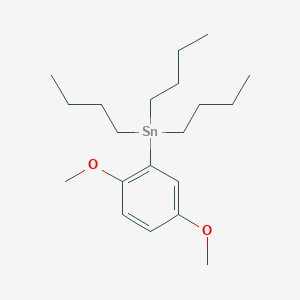
Stannane, tributyl(2,5-dimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tributyl(2,5-dimethoxyphenyl)-: is an organotin compound with the molecular formula C20H36O2Sn and a molecular weight of 427.21 g/mol . This compound is part of the broader class of organotin compounds, which are known for their versatility in organic synthesis and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Stannane, tributyl(2,5-dimethoxyphenyl)- typically involves the Stille cross-coupling reaction . This reaction is a palladium-catalyzed process that forms carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide . The reaction conditions often include the use of Pd(OAc)2 as a catalyst, XPhos as a ligand, and CsF as a base in a solvent like t-BuOH .
Industrial Production Methods: While specific industrial production methods for Stannane, tributyl(2,5-dimethoxyphenyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxicity of organotin compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Stannane, tributyl(2,5-dimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the tin-hydride bond to a tin-oxide bond.
Reduction: The compound can be reduced to form different organotin hydrides.
Substitution: This involves the replacement of one or more of the butyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include or .
Reduction: Reagents like or are often used.
Substitution: Conditions typically involve the use of palladium catalysts and various organic halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides , while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Stannane, tributyl(2,5-dimethoxyphenyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism by which Stannane, tributyl(2,5-dimethoxyphenyl)- exerts its effects involves the formation of organotin intermediates that participate in various chemical reactions. These intermediates can interact with molecular targets such as enzymes and receptors , leading to the desired chemical transformations . The pathways involved often include radical mechanisms and transition metal-catalyzed processes .
Vergleich Mit ähnlichen Verbindungen
- Tributylphenylstannane
- Tributyl(4-fluorophenyl)stannane
- Tributyl(mesityl)stannane
Comparison: Stannane, tributyl(2,5-dimethoxyphenyl)- is unique due to the presence of the 2,5-dimethoxyphenyl group , which imparts specific electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and stability . Compared to other similar compounds, it offers distinct advantages in terms of reactivity and application scope .
Eigenschaften
CAS-Nummer |
142732-64-7 |
|---|---|
Molekularformel |
C20H36O2Sn |
Molekulargewicht |
427.2 g/mol |
IUPAC-Name |
tributyl-(2,5-dimethoxyphenyl)stannane |
InChI |
InChI=1S/C8H9O2.3C4H9.Sn/c1-9-7-3-5-8(10-2)6-4-7;3*1-3-4-2;/h3-5H,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
XQNYETOJTWHACM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



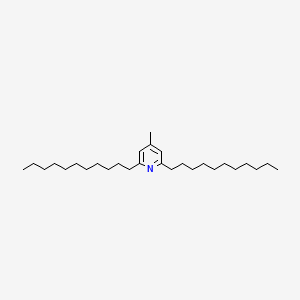
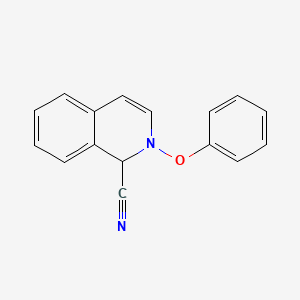
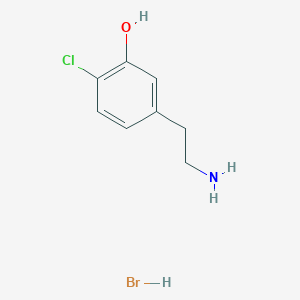
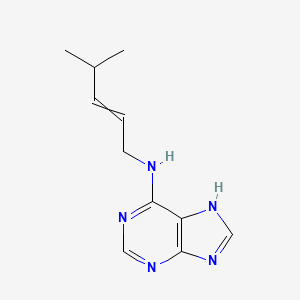

![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
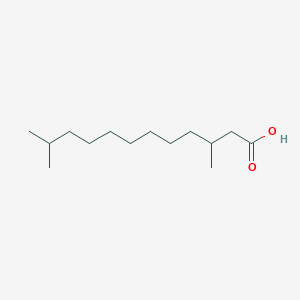
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
